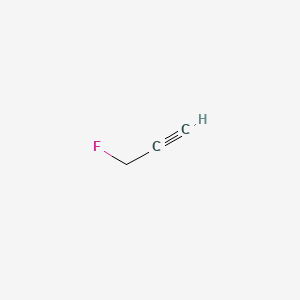

Propyne, 3-fluoro-

Description

BenchChem offers high-quality Propyne, 3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyne, 3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F/c1-2-3-4/h1H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMTKPYWRKLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182330 | |

| Record name | Propyne, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-22-3 | |

| Record name | Propyne, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of 3-Fluoropropyne

Disclaimer: Direct experimental data for 3-fluoropropyne (propargyl fluoride) is scarce in publicly available literature. The following guide has been compiled using a combination of theoretical data, information on analogous compounds, and established principles of organic chemistry. All quantitative data presented should be considered as estimations and handled with appropriate caution.

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a monofluorinated terminal alkyne. The introduction of a fluorine atom into the propargyl framework is expected to significantly influence its physicochemical properties and reactivity. This document aims to provide a comprehensive overview of the fundamental properties of 3-fluoropropyne, drawing upon data from analogous compounds and theoretical predictions to offer a resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

-

Chemical Name: 3-Fluoropropyne

-

Synonyms: Propargyl fluoride, 1-fluoro-2-propyne

-

Chemical Formula: C₃H₃F

-

Molecular Weight: 62.06 g/mol

-

CAS Number: Not assigned

-

Chemical Structure:

Physicochemical Properties

Due to the lack of direct experimental data for 3-fluoropropyne, the following table includes data for structurally similar propargyl compounds to provide context and allow for informed estimations.

| Property | 3-Fluoropropyne (Estimated) | Propargyl Alcohol[1][2][3][4] | Propargyl Chloride[5][6] | Propargyl Bromide[7][8][9][10] |

| Molecular Weight ( g/mol ) | 62.06 | 56.06 | 74.51 | 118.96 |

| Boiling Point (°C) | ~25-35 | 114-115[1] | 57[5] | 88-90[8] |

| Melting Point (°C) | < -80 | -51 to -48[1] | -78[5] | Not available |

| Density (g/mL at 25°C) | ~0.9-1.0 | 0.963 | 1.03 | 1.579 (at 19°C)[8] |

| Refractive Index (n20/D) | Not available | 1.432 | 1.435 | 1.494 |

| Solubility in Water | Sparingly soluble | Miscible[1] | Insoluble | Insoluble[7][9] |

| Vapor Pressure (mmHg at 20°C) | High | 11.6 | Not available | Not available |

| Flash Point (°C) | < 0 | 36.1[2] | 19 | 18[11] |

Note: The estimated values for 3-fluoropropyne are based on trends observed in analogous compounds and the known effects of fluorination. The low boiling point is anticipated due to the relatively weak intermolecular forces and low molecular weight.

Synthesis and Reactivity

While specific protocols for 3-fluoropropyne are not widely published, general methods for the synthesis of propargylic fluorides are well-established.

Two primary synthetic routes are considered plausible for the preparation of 3-fluoropropyne:

-

Dehydroxyfluorination of Propargyl Alcohol: This is a common method for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group of propargyl alcohol with a fluorine atom.[12][13][14][15]

-

Electrophilic Fluorination of Allenylsilanes: The reaction of an appropriate allenylsilane with an electrophilic fluorinating agent, such as Selectfluor, can yield the corresponding propargylic fluoride.[16][17][18]

The reactivity of 3-fluoropropyne is dictated by the presence of the terminal alkyne and the propargylic fluorine atom.

-

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a propargylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Propargylic Fluoride: The fluorine atom is a poor leaving group, but nucleophilic substitution reactions at the propargylic position can occur under certain conditions, potentially leading to the formation of other propargyl derivatives.

Experimental Protocols

The following are generalized experimental protocols for the potential synthesis of 3-fluoropropyne. Extreme caution should be exercised when attempting these syntheses, as 3-fluoropropyne is expected to be a volatile, flammable, and toxic gas or low-boiling liquid.

-

Reaction: HO-CH₂-C≡CH + (C₂H₅)₂NSF₃ (DAST) → F-CH₂-C≡CH + (C₂H₅)₂NSOF + HF

-

Procedure:

-

A solution of propargyl alcohol in an anhydrous, inert solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of diethylaminosulfur trifluoride (DAST) in the same solvent is added dropwise to the cooled alcohol solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Due to the expected volatility of 3-fluoropropyne, the product should be isolated by careful, low-temperature distillation or by using gas-phase techniques.

-

-

Reaction: (CH₃)₃Si-CH=C=CH₂ + Selectfluor → F-CH₂-C≡CH + [(CH₃)₃Si]⁺ + other byproducts

-

Procedure:

-

To a solution of the appropriate allenylsilane in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor in one portion.[16][18]

-

Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by GC-MS or NMR.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with water to remove any inorganic salts.

-

The organic layer is dried and the solvent is carefully removed.

-

Purification of the volatile 3-fluoropropyne would likely require cryogenic distillation or preparative gas chromatography.

-

Safety and Handling

No specific safety data for 3-fluoropropyne is available. However, based on its structural analogs, it should be handled as a highly toxic, flammable, and lachrymatory substance .

-

Toxicity: Propargyl alcohol, chloride, and bromide are all toxic by inhalation, ingestion, and skin absorption.[1][11] It is prudent to assume that 3-fluoropropyne exhibits similar or greater toxicity.

-

Flammability: Propargyl halides and alcohol are flammable liquids with low flash points.[2][9][11] 3-Fluoropropyne is expected to be a highly flammable gas or volatile liquid.

-

Reactivity Hazards: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury).[7] Propargyl bromide is known to be shock-sensitive and can decompose explosively.[9][11] Similar instability should be anticipated for 3-fluoropropyne.

Handling Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area, away from incompatible materials.

Signaling Pathways and Experimental Workflows

As 3-fluoropropyne is not a known biologically active molecule and its fundamental properties are not well-characterized, there are no established signaling pathways or specific experimental workflows involving this compound. However, its structural motif could be of interest in the design of enzyme inhibitors or as a chemical probe. The following diagrams illustrate the logical workflow for its potential synthesis.

Caption: Workflow for the synthesis of 3-fluoropropyne via dehydroxyfluorination.

Caption: Workflow for the synthesis of 3-fluoropropyne via electrophilic fluorination.

Conclusion

3-Fluoropropyne represents an intriguing yet understudied small molecule. While direct experimental data on its fundamental properties are lacking, estimations based on analogous compounds and established synthetic methodologies provide a foundation for future research. The potential for this compound to serve as a building block in medicinal chemistry and materials science warrants further investigation into its synthesis, characterization, and reactivity. Researchers interested in this molecule should proceed with extreme caution, assuming it to be a highly hazardous substance.

References

- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 2. solechem.eu [solechem.eu]

- 3. sanjaychemindia.com [sanjaychemindia.com]

- 4. osha.gov [osha.gov]

- 5. Propargyl Chloride [drugfuture.com]

- 6. Propargyl chloride - Wikipedia [en.wikipedia.org]

- 7. Propargyl bromide | 106-96-7 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. echemi.com [echemi.com]

- 10. Propargyl bromide 80wt. toluene, magnesium oxide 0.3 stabilizer 106-96-7 [sigmaaldrich.com]

- 11. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

- 12. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of propargylic fluorides from allenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of propargylic fluorides from allenylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluoropropyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-fluoropropyne (also known as propargyl fluoride), a molecule of interest in organic synthesis and materials science. This document summarizes theoretically derived data on its geometry and vibrational frequencies. A plausible synthetic route is also described. The information presented herein is intended to support research and development activities requiring a thorough understanding of the physicochemical properties of this fluorinated alkyne.

Molecular Structure

3-Fluoropropyne (C₃H₃F) is a simple, asymmetric top molecule. Its structure is characterized by a linear acetylene backbone with a fluorine atom substituting a hydrogen on the methyl group of propyne. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic distribution, dipole moment, and reactivity.

Molecular Geometry

The precise experimental determination of the molecular geometry of 3-fluoropropyne through techniques such as microwave spectroscopy has not been extensively reported in the literature. However, ab initio molecular orbital calculations provide a reliable theoretical model of its structure. The key structural parameters are summarized in the table below.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C≡C | Carbon-carbon triple bond | Data not available |

| C-C | Carbon-carbon single bond | Data not available |

| C-H (acetylenic) | Acetylenic carbon-hydrogen bond | Data not available |

| C-H (methyl) | Methyl carbon-hydrogen bond | Data not available |

| C-F | Carbon-fluorine bond | Data not available |

| Bond Angles (°) | ||

| C-C-H (acetylenic) | Angle of the acetylenic C-H | Data not available |

| C-C-C | Angle between the three carbon atoms | Data not available |

| H-C-H (methyl) | Angle between the methyl hydrogens | Data not available |

| H-C-F | Angle between a methyl hydrogen and fluorine | Data not available |

Note: Specific values from the referenced ab initio study by Nobumitsu Honjou were not accessible in the available literature. High-level computational chemistry studies are required to provide precise theoretical values for these parameters.

Molecular Bonding and Electronic Structure

The bonding in 3-fluoropropyne can be understood through the lens of valence bond theory and molecular orbital theory. The C≡C triple bond consists of one σ bond and two π bonds, characteristic of alkynes. The C-C single bond is a σ bond formed from the overlap of sp³ and sp hybridized orbitals. The C-F bond is a strong, polar covalent σ bond, with significant electron density localized on the fluorine atom due to its high electronegativity. This polarity is a key determinant of the molecule's chemical behavior, particularly its susceptibility to nucleophilic attack at the carbon atom bonded to the fluorine.

The logical relationship for understanding the bonding in 3-fluoropropyne starts with its constituent atoms and progresses to the fully formed molecule.

Spectroscopic Properties

Vibrational Frequencies

The vibrational modes of 3-fluoropropyne correspond to the stretching and bending of its bonds. The characteristic frequencies of these modes can be predicted using computational methods.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(C≡C) | C≡C stretching | Data not available |

| ν(C-H) (acetylenic) | Acetylenic C-H stretching | Data not available |

| ν(C-C) | C-C stretching | Data not available |

| ν(C-F) | C-F stretching | Data not available |

| ν(C-H) (methyl) | Methyl C-H stretching | Data not available |

| δ(C-C-H) | C-C-H bending | Data not available |

| δ(H-C-H) | Methyl H-C-H bending | Data not available |

| δ(H-C-F) | H-C-F bending | Data not available |

Note: Specific values from theoretical studies were not accessible in the available literature. These frequencies can be calculated using quantum chemistry software packages.

Experimental Protocols: Synthesis of 3-Fluoropropyne

A general and effective method for the synthesis of secondary propargylic fluorides, such as 3-fluoropropyne, involves the electrophilic fluorination of allenylsilanes.[1][2]

General Procedure for the Synthesis of Secondary Propargylic Fluorides

Reactants:

-

Allenylsilane (appropriate precursor for the desired propargylic fluoride)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (solvent)

Methodology:

-

The allenylsilane is dissolved in acetonitrile in a reaction vessel.

-

Selectfluor® is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure secondary propargylic fluoride.

The workflow for this synthetic approach can be visualized as follows:

References

Thermodynamic Properties of 3-Fluoropropyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne (propargyl fluoride) is a terminal alkyne functionalized with a fluorine atom. This structural motif is of increasing interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties of 3-fluoropropyne is crucial for predicting its reactivity, stability, and behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the methodologies used to determine the thermodynamic properties of 3-fluoropropyne and presents a framework for understanding its energetic landscape.

I. Thermodynamic Data of 3-Fluoropropyne

| Thermodynamic Property | Symbol | Placeholder Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Value not available | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Value not available | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | Value not available | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | Cp°(g) | Value not available | J/(mol·K) |

II. Experimental Determination of Thermodynamic Properties

The thermodynamic properties of compounds like 3-fluoropropyne can be determined through various experimental techniques. The primary methods for a compound of this nature would involve calorimetry and spectroscopy.

A. Calorimetric Methods

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. For organofluorine compounds, specialized calorimetric techniques are necessary due to the often-corrosive nature of the combustion products (e.g., hydrofluoric acid).

1. Combustion Calorimetry:

This is a primary method for determining the standard enthalpy of formation (ΔHf°).

-

Principle: A precisely weighed sample of the substance is completely burned in a constant-volume container (a "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Special Considerations for Organofluorine Compounds:

-

Corrosion: The formation of HF requires the use of corrosion-resistant materials for the bomb, such as platinum or special alloys.

-

Incomplete Combustion: Fluorinated compounds can be difficult to combust completely. The use of an auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) can help to ensure complete reaction.

-

Final State Correction: The final products in the bomb will be a mixture of gases (CO2, F2, etc.) and an aqueous solution of HF. Careful analysis of the final state is crucial for accurate calculations.

-

-

Rotating-Bomb Calorimetry: To ensure that the hydrofluoric acid formed is in a well-defined final state (a uniform aqueous solution), a rotating bomb calorimeter is often employed.[1][2] This technique involves rotating the bomb after combustion to facilitate the dissolution of gaseous products into the water placed inside the bomb.

2. Reaction Calorimetry:

This method involves measuring the heat of a specific reaction other than combustion. If a reaction with a known enthalpy change can be devised to produce 3-fluoropropyne, its enthalpy of formation can be determined using Hess's Law.

B. Spectroscopic Methods

Spectroscopic techniques can be used to determine the vibrational and rotational energy levels of a molecule. From these data, statistical mechanics can be used to calculate thermodynamic functions like entropy (S°) and heat capacity (Cp°).

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule. For a terminal alkyne like 3-fluoropropyne, characteristic vibrational modes would include the ≡C-H stretch (around 3300 cm-1) and the C≡C triple bond stretch (around 2100-2260 cm-1).[3][4]

-

Microwave Spectroscopy: This high-resolution technique can be used to determine the rotational constants of a molecule, which are related to its moments of inertia and geometry.

The workflow for determining thermodynamic properties can be visualized as a two-pronged approach, combining experimental and computational methods.

Figure 1: A logical workflow for determining the thermodynamic properties of 3-fluoropropyne.

III. Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-accuracy composite methods like Gaussian-n (e.g., G4) and Weizmann-n (e.g., W1) theories can provide highly accurate thermodynamic data.

-

Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide a good balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are widely used for thermochemical calculations.

The general computational protocol involves:

-

Geometry Optimization: The three-dimensional structure of 3-fluoropropyne is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain an accurate electronic energy.

-

Thermochemical Calculation: The standard enthalpy of formation can be calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

IV. Synthesis of 3-Fluoropropyne

A common and direct method for the synthesis of propargyl fluorides is the dehydroxyfluorination of the corresponding propargyl alcohol. This method avoids the handling of highly reactive elemental fluorine and uses commercially available fluorinating reagents.

A plausible synthesis route for 3-fluoropropyne is the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

The experimental workflow for such a synthesis is depicted below.

Figure 2: A representative experimental workflow for the synthesis of 3-fluoropropyne.

V. Conclusion

While direct experimental thermodynamic data for 3-fluoropropyne are currently lacking in the published literature, established experimental and computational methodologies provide a clear path for their determination. Combustion and reaction calorimetry, in conjunction with spectroscopic techniques, can yield accurate experimental values for enthalpy, entropy, and heat capacity. Furthermore, modern computational chemistry offers a reliable and often more accessible means of estimating these crucial properties. The synthesis of 3-fluoropropyne can be achieved through established methods for preparing propargyl fluorides, such as the dehydroxyfluorination of propargyl alcohol. The availability of accurate thermodynamic data for 3-fluoropropyne will be invaluable for the rational design and development of novel pharmaceuticals and advanced materials.

References

Computational Stability of 3-Fluoropropyne: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the computational studies concerning the stability of 3-fluoropropyne. It delves into the relative thermodynamic stabilities of C3H3F isomers, highlighting the energetic landscape and isomerization pathways. Detailed computational methodologies are presented alongside quantitative data to offer a thorough understanding for researchers in computational chemistry, materials science, and drug development.

Introduction

3-Fluoropropyne (HCCCH₂F) is a fluorinated organic compound of significant interest due to the influence of the fluorine atom on the molecule's electronic structure, reactivity, and thermodynamic stability. Understanding the stability of 3-fluoropropyne relative to its isomers is crucial for its potential applications in synthesis and materials science. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental methods alone.

This guide focuses on the computational assessment of 3-fluoropropyne's stability, primarily drawing from ab initio molecular orbital studies. The key findings from these theoretical investigations are summarized, with a focus on the energetic relationships between 3-fluoropropyne and other C3H3F isomers.

Computational Methodologies

The stability of 3-fluoropropyne and its isomers has been investigated using sophisticated computational methods. A foundational study in this area employed ab initio self-consistent field (SCF) gradient and Møller-Plesset (MP) perturbation methods to explore the lowest singlet C3H3F energy surface.

2.1. Key Experimental and Computational Protocols

-

Computational Approach: The primary computational studies on C3H3F isomers utilized ab initio molecular orbital theory.

-

Geometry Optimization: The molecular structures of the isomers were optimized using SCF gradient methods. This approach determines the lowest energy conformation of each molecule.

-

Energy Calculations: The relative energies of the optimized structures were calculated using Møller-Plesset perturbation theory, which accounts for electron correlation to provide more accurate energy predictions.

-

-

Basis Sets: While the specific basis sets used in the foundational studies are not detailed here, modern computational studies of fluorinated hydrocarbons often employ Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to achieve a balance of accuracy and computational cost.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are typically used to perform these types of calculations.

A generalized workflow for such a computational stability study is illustrated below.

Results: Relative Stabilities of C3H3F Isomers

Computational studies have established the relative energies of the five most stable isomers on the C3H3F potential energy surface. The findings indicate that fluoroallene is the most stable isomer, with 3-fluoropropyne being only slightly higher in energy.

Table 1: Relative Stabilities of C3H3F Isomers

| Isomer | Structure | Relative Energy (kcal/mol) |

| Fluoroallene | H₂C=C=CHF | 0.0 |

| 3-Fluoropropyne | HCCCH₂F | 0.4 |

| 1-Fluoropropyne | FCCCH₃ | 9.4[1] |

| 3-Fluorocyclopropene | 9.5[1] | |

| 1-Fluorocyclopropene | 20.2[1] |

Note: Relative energies are with respect to the most stable isomer, fluoroallene. Data is sourced from ab initio molecular orbital studies.[1]

The near-equal stability of fluoroallene and 3-fluoropropyne is a significant finding, suggesting that experimental synthesis may yield a mixture of these two isomers. The energetic landscape of these isomers is visualized below.

Isomerization and Decomposition Pathways

The small energy difference between 3-fluoropropyne and fluoroallene suggests a low barrier for isomerization between these two species. This has implications for the synthesis and isolation of pure 3-fluoropropyne. Computational studies can further elucidate the transition state structures and activation energies for these isomerization processes.

The potential isomerization pathway from the less stable propyne and cyclopropene isomers to the more stable allene and 3-fluoropropyne can be conceptualized as a signaling pathway, where the system tends towards a lower energy state.

Conclusion

Computational studies provide invaluable insights into the stability of 3-fluoropropyne. Key findings reveal that 3-fluoropropyne is a relatively stable isomer within the C3H3F family, with an energy level nearly identical to that of the most stable isomer, fluoroallene. This near-degeneracy has important consequences for the synthesis and reactivity of these compounds. The computational methodologies outlined in this guide serve as a foundation for further research into the reaction dynamics and potential applications of 3-fluoropropyne and related fluorinated molecules. Future work should focus on mapping the detailed potential energy surface for the isomerization and decomposition pathways of 3-fluoropropyne.

References

The Electronic Influence of Fluorine in 3-Fluoropropyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a detailed examination of the electronic effects of fluorine in 3-fluoropropyne (propargyl fluoride), a fundamental building block. Through an analysis of theoretical calculations and comparison with experimental data from analogous compounds, we dissect the interplay of inductive and hyperconjugative effects, offering insights into their influence on molecular structure, stability, and reactivity. This document serves as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of the underlying chemical principles.

Introduction

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. When appended to a molecule, it can profoundly alter electron distribution, conformation, pKa, and metabolic stability. In the context of 3-fluoropropyne, the fluorine atom is positioned on a saturated carbon adjacent to a carbon-carbon triple bond, creating a system where its electronic influence on the π-system is of significant interest. Understanding these effects is crucial for predicting the behavior of more complex molecules incorporating the fluoropropargyl motif. This guide will explore the nuanced electronic landscape of 3-fluoropropyne, focusing on the dual roles of induction and hyperconjugation.

Synthesis of 3-Fluoropropyne

Representative Experimental Protocol: Dehydroxyfluorination

This protocol is adapted from established methods for the synthesis of propargylic fluorides.

Objective: To synthesize 3-fluoropropyne from propargyl alcohol.

Reaction Scheme:

HO-CH₂-C≡CH + [Fluorinating Agent] → F-CH₂-C≡CH

Materials:

-

Propargyl alcohol (2-propyn-1-ol)

-

Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of propargyl alcohol in anhydrous dichloromethane is prepared in a dry, three-necked flask under an inert atmosphere.

-

The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to stir at -78 °C for a specified time, followed by slow warming to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

-

The crude product is then purified by fractional distillation to yield 3-fluoropropyne.

Safety Note: Fluorinating agents like DAST are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Spectroscopic and Structural Characterization

Direct experimental spectroscopic data for 3-fluoropropyne is scarce in the literature. Therefore, we present theoretical data from ab initio molecular orbital calculations, which provide a robust framework for understanding its structural and electronic properties. This theoretical data is supplemented with experimental values for related compounds to provide context.

Theoretical Molecular Geometry

Ab initio molecular orbital studies provide highly accurate predictions of molecular geometries. The following table summarizes the calculated structural parameters for 3-fluoropropyne.

| Parameter | 3-Fluoropropyne (Calculated) | Propyne (Experimental) |

| Bond Lengths (Å) | ||

| C≡C | 1.195 | 1.206 |

| C-C | 1.474 | 1.459 |

| C-H (acetylenic) | 1.060 | 1.056 |

| C-H (methylenic) | 1.084 | - |

| C-F | 1.393 | - |

| Bond Angles (º) | ||

| C-C-H (acetylenic) | 180.0 | 180.0 |

| C-C-C | 178.6 | 180.0 |

| H-C-H | 109.1 | - |

| H-C-F | 108.8 | - |

| F-C-C | 110.9 | - |

Data for 3-fluoropropyne is derived from ab initio calculations. Propyne data is for comparison.

Spectroscopic Methodologies

While specific spectra for 3-fluoropropyne are not presented, the following are the general experimental protocols for the techniques that would be used for its characterization.

Microwave Spectroscopy:

-

A gaseous sample of 3-fluoropropyne is introduced into a high-vacuum sample cell of a microwave spectrometer.

-

The sample is irradiated with microwave radiation over a range of frequencies.

-

The absorption of radiation by the sample is detected, and the frequencies of the rotational transitions are recorded.

-

The rotational constants (A, B, C) are determined from the analysis of the rotational spectrum, which can then be used to determine the precise molecular structure.

Infrared (IR) Spectroscopy:

-

A gaseous or thin-film sample of 3-fluoropropyne is placed in the sample compartment of an FTIR spectrometer.

-

The sample is irradiated with a broad range of infrared radiation.

-

The transmitted radiation is detected, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

The vibrational frequencies corresponding to different bond stretching and bending modes are identified from the absorption bands in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A solution of 3-fluoropropyne in a deuterated solvent (e.g., CDCl₃) is prepared and placed in an NMR tube.

-

The sample is placed in the strong magnetic field of an NMR spectrometer.

-

The sample is irradiated with radiofrequency pulses to excite the ¹H and ¹⁹F nuclei.

-

The resulting free induction decay (FID) is detected and Fourier-transformed to produce the ¹H and ¹⁹F NMR spectra.

-

Chemical shifts, integration, and coupling constants are determined from the spectra to elucidate the electronic environment of the nuclei and the connectivity of the atoms.

Electronic Effects of Fluorine

The electronic influence of the fluorine atom in 3-fluoropropyne is a combination of two primary effects: the electron-withdrawing inductive effect and electron-donating hyperconjugation.

Inductive Effect (-I)

Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached through the σ-bond. This effect propagates down the carbon chain, polarizing the C-C and C-H bonds and influencing the electron density of the entire molecule. This electron withdrawal generally leads to a stabilization of adjacent electron-rich centers and a destabilization of electron-deficient centers.

Hyperconjugation

Hyperconjugation involves the donation of electron density from a filled σ-orbital to an adjacent empty or partially filled p-orbital or π*-orbital. In 3-fluoropropyne, two types of hyperconjugation are possible:

-

σC-H → πC≡C:* The σ-orbitals of the C-H bonds on the methylene group can overlap with the antibonding π*-orbitals of the carbon-carbon triple bond. This delocalization of electrons stabilizes the molecule.

-

nF → σC-C (Negative Hyperconjugation):* The lone pair electrons on the fluorine atom (nF) can donate into the antibonding σ*-orbital of the adjacent C-C bond. This interaction can influence bond lengths and rotational barriers.

The interplay between the strong inductive effect of fluorine and these hyperconjugative interactions determines the overall electronic character of the molecule.

Theoretical Insights into Electronic Effects

Ab initio calculations provide valuable data on the electronic structure of 3-fluoropropyne, allowing for a quantitative assessment of these effects.

| Calculated Property | Value | Interpretation |

| Mulliken Atomic Charges | ||

| F | -0.25 | Significant negative charge, indicating strong electron withdrawal. |

| C (attached to F) | +0.15 | Positive charge induced by the electronegative fluorine. |

| C (alkynyl) | -0.10 | Increased electron density, potentially due to hyperconjugation. |

| C (terminal alkynyl) | -0.05 | Less affected than the adjacent alkynyl carbon. |

| HOMO Energy | -11.5 eV | Represents the energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 12.7 eV | A large gap suggests high kinetic stability. |

Note: These values are representative and depend on the level of theory used in the calculation.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Inductive effect in 3-fluoropropyne.

Caption: Hyperconjugative interactions in 3-fluoropropyne.

Caption: Workflow for synthesis and analysis.

Conclusion

The electronic character of 3-fluoropropyne is governed by a delicate balance between the powerful electron-withdrawing inductive effect of the fluorine atom and stabilizing hyperconjugative interactions. Theoretical calculations indicate that the inductive effect is dominant, leading to a significant polarization of the molecule. However, hyperconjugation plays a crucial role in delocalizing electron density and contributing to the overall stability of the molecule.

For drug development professionals, this dual electronic nature of the fluoropropargyl group offers a versatile tool. The inductive effect can be harnessed to modulate the acidity or basicity of nearby functional groups, while the overall electronic profile can influence ligand-receptor interactions. A thorough understanding of these fundamental principles, as outlined in this guide, is essential for the rational design of novel therapeutic agents with optimized properties. Further experimental studies on 3-fluoropropyne are warranted to provide a more complete picture and to validate the theoretical predictions presented herein.

An In-depth Technical Guide to L-Cysteinylglycine Disulfide (CAS Number 2790-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Cysteinylglycine disulfide, the compound correctly associated with CAS number 2790-86-5. Initial searches for "Propyne, 3-fluoro-" with this CAS number were found to be erroneous. This document focuses on the chemical properties, biological significance, and analytical methodologies pertinent to L-Cysteinylglycine disulfide. It is a key intermediate in glutathione metabolism and plays a crucial role in cellular redox homeostasis. This guide is intended for researchers in biochemistry, drug development, and related fields who are interested in the chemistry and biological function of this dipeptide disulfide.

Chemical Identity and Properties

L-Cysteinylglycine disulfide is the oxidized form of the dipeptide L-Cysteinylglycine. It is formed by the joining of two L-Cysteinylglycine molecules via a disulfide bond between their cysteine residues.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-[[2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-oxoethyl]disulfanyl]propanoic acid | Inferred from constituent parts |

| CAS Number | 2790-86-5 | LookChem |

| Molecular Formula | C10H18N4O6S2 | Calculated |

| Molecular Weight | 354.4 g/mol | Calculated |

| Canonical SMILES | C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)O)N | PubChem |

| Physical State | Solid | [1] |

| Water Solubility | Soluble | [2] |

Biological Significance and Signaling Pathways

L-Cysteinylglycine disulfide is intrinsically linked to the metabolism of glutathione (GSH), a critical antioxidant in most living organisms.[3] The degradation of extracellular GSH is initiated by the enzyme γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl bond to produce L-Cysteinylglycine and glutamate.[4] L-Cysteinylglycine can then be further hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine, which can be taken up by cells for the resynthesis of intracellular GSH.[4]

The disulfide form, L-Cysteinylglycine disulfide, is formed through the oxidation of two L-Cysteinylglycine molecules. This can occur in the extracellular space, particularly under conditions of oxidative stress. The balance between the reduced (thiol) and oxidized (disulfide) forms of L-Cysteinylglycine is an important indicator of the local redox environment.

Recent research has also highlighted the role of L-Cysteinylglycine in "S-cysteinylglycylation," a post-translational modification where this dipeptide forms mixed disulfides with protein cysteine residues. This process, mediated by GGT activity, may serve as a regulatory mechanism in cellular signaling.[5]

Glutathione Metabolism Pathway

Caption: Role of L-Cysteinylglycine in Glutathione Metabolism.

Experimental Protocols

Synthesis of L-Cysteinylglycine Disulfide

A common method for the synthesis of disulfide-linked peptides is the air oxidation of the corresponding thiol-containing peptides in a slightly alkaline aqueous solution.

Materials:

-

L-Cysteinylglycine (reduced form)

-

Ammonium bicarbonate buffer (0.1 M, pH 8.0)

-

Stir plate and stir bar

-

Lyophilizer

Protocol:

-

Dissolve L-Cysteinylglycine in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

-

Stir the solution vigorously, open to the atmosphere, at room temperature for 24-48 hours. The progress of the oxidation can be monitored by Ellman's test for free thiols.

-

Once the reaction is complete (absence of free thiols), freeze the solution at -80°C.

-

Lyophilize the frozen solution to obtain the L-Cysteinylglycine disulfide as a powder.

-

The purity of the product should be assessed by HPLC and mass spectrometry.

Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of total aminothiols, including cysteinylglycine, in human plasma has been described.[6] This method involves reduction, derivatization, and fluorescence detection.

Materials:

-

Plasma sample

-

Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) for reduction

-

Trichloroacetic acid (TCA) for protein precipitation

-

Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) for derivatization

-

HPLC system with a C18 column and fluorescence detector

Protocol Workflow:

Caption: Workflow for the HPLC analysis of L-Cysteinylglycine.

Spectroscopic Data

While detailed, published experimental spectra for CAS 2790-86-5 are scarce, predicted spectroscopic data are available in databases such as the Human Metabolome Database (HMDB).

| Spectroscopic Data Type | Database | Identifier |

| Predicted 1D 1H NMR | HMDB | HMDB0000709 |

| Predicted 1D 13C NMR | HMDB | HMDB0000709 |

| Predicted 2D COSY NMR | HMDB | HMDB0000709 |

| Predicted 2D HSQC NMR | HMDB | HMDB0000709 |

| Mass Spectrometry (GC-MS) | PubChem | CID 439498 |

| Mass Spectrometry (LC-ESI-QTOF) | PubChem | CID 439498 |

Researchers should consult these databases for the predicted spectral data and use them as a reference for experimental work.

Applications in Research and Drug Development

The study of L-Cysteinylglycine disulfide and its reduced form is crucial for understanding:

-

Oxidative Stress and Disease: The levels of L-Cysteinylglycine and its disulfide can serve as biomarkers for oxidative stress in various pathological conditions.

-

Glutathione Homeostasis: Investigating the dynamics of L-Cysteinylglycine metabolism provides insights into the regulation of glutathione synthesis and breakdown.

-

Drug Metabolism: Some drugs can modulate the levels of glutathione and its metabolites. For instance, the antibiotic imipenem, when co-administered with cilastatin, can lead to increased plasma levels of cysteinylglycine.[3]

-

Therapeutic Potential: L-cysteine-glutathione mixed disulfide has been shown to protect against acetaminophen-induced hepatotoxicity in mice, suggesting the potential for related compounds in therapeutic applications.[7]

Conclusion

L-Cysteinylglycine disulfide (CAS 2790-86-5) is a biologically significant dipeptide disulfide that is central to glutathione metabolism and cellular redox signaling. While the initial association of this CAS number with "Propyne, 3-fluoro-" is incorrect, the study of L-Cysteinylglycine disulfide offers valuable insights for researchers in biochemistry and drug development. Further research is warranted to fully elucidate its physiological roles and therapeutic potential. This guide provides a foundational understanding of its properties and the methodologies for its study.

References

- 1. Human Metabolome Database: Showing metabocard for L-Cysteinylglycine disulfide (HMDB0000709) [hmdb.ca]

- 2. CAS 19246-18-5: L-Cysteinylglycine | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for Cysteinylglycine (HMDB0000078) [hmdb.ca]

- 4. sfrbm.org [sfrbm.org]

- 5. The S-thiolating activity of membrane gamma-glutamyltransferase: formation of cysteinyl-glycine mixed disulfides with cellular proteins and in the cell microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

In-depth Technical Guide: Safety and Handling of 3-Fluoropropyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). 3-Fluoropropyne is a potentially hazardous chemical, and all handling should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Always consult a comprehensive and current SDS before handling this compound.

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a fluorinated organic compound with the chemical formula C₃H₃F.[1] Its unique chemical structure, featuring a terminal alkyne and a fluorine atom, makes it a valuable reagent and building block in organic synthesis and drug discovery. However, the presence of the reactive propargyl group and the high electronegativity of fluorine also impart potential hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide provides an in-depth overview of the known safety and handling considerations for 3-fluoropropyne, drawing on data from related compounds where specific information is lacking.

Physicochemical Properties

Quantitative data for 3-fluoropropyne is not extensively documented. The following table summarizes its basic chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₃H₃F | [1] |

| Molecular Weight | 58.05 g/mol | [1] |

| IUPAC Name | 3-fluoroprop-1-yne | [1] |

| Synonyms | Propargyl fluoride, 3-fluoro-1-propyne | [1] |

| CAS Number | 2805-22-3 | [1] |

Hazard Identification and Toxicological Profile

Potential Hazards:

-

Flammability: Like many low molecular weight alkynes, 3-fluoropropyne is expected to be highly flammable. Propargyl bromide, a related compound, is a flammable liquid.

-

Explosive Potential: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Contact with these metals, their salts, or alloys should be strictly avoided. Propargyl bromide is known to be shock-sensitive.

-

Toxicity: The toxicity of 3-fluoropropyne has not been fully investigated. However, propargyl bromide is known to be toxic if swallowed, in contact with skin, or if inhaled. Fluorinated compounds can also pose unique toxicological risks. Upon combustion, it may produce highly toxic and corrosive fumes, including hydrogen fluoride.

-

Irritation: Based on data for similar compounds, 3-fluoropropyne is likely to be a skin, eye, and respiratory tract irritant.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS), the following handling and storage procedures are recommended based on the properties of analogous compounds.

Engineering Controls:

-

All work with 3-fluoropropyne should be conducted in a well-ventilated chemical fume hood.

-

Use of a glove box or other containment systems may be necessary for larger quantities or procedures with a higher risk of release.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Regularly inspect gloves for any signs of degradation.

-

Respiratory Protection: For operations where inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures:

-

Avoid all contact with skin, eyes, and clothing.

-

Ground and bond all containers and transfer equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid contact with incompatible materials, especially metals that can form explosive acetylides.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.

-

Store away from incompatible materials. A flammable liquids storage cabinet is recommended.

Experimental Protocols

Detailed experimental protocols involving 3-fluoropropyne are scarce. However, the synthesis of propargylic fluorides has been described in the literature and can serve as a basis for its preparation.

Example Synthesis of a Propargylic Fluoride (General Procedure):

A common method for the synthesis of propargylic fluorides involves the reaction of an allenylsilane with an electrophilic fluorinating reagent, such as Selectfluor.

-

Reaction Setup: A solution of the allenylsilane is prepared in an anhydrous solvent, such as acetonitrile, under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Selectfluor is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Handling 3-Fluoropropyne:

Reactivity and Incompatibilities

-

Acetylide Formation: As a terminal alkyne, 3-fluoropropyne can react with strong bases to form a propargyl anion, which can then react with various electrophiles. It is critical to avoid contact with heavy metals like copper, silver, and mercury, as this can lead to the formation of highly explosive metal acetylides.

-

Polymerization: Propargylic compounds can be prone to polymerization, which can sometimes be violent.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals should be considered incompatible.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While 3-fluoropropyne is a compound of interest for synthetic and medicinal chemistry, the lack of comprehensive safety data necessitates a highly cautious and informed approach to its handling. Researchers and professionals must extrapolate safety protocols from structurally related compounds, employ stringent engineering controls and personal protective equipment, and conduct thorough risk assessments before any experimental work. Further toxicological and reactivity studies are crucial to fully characterize the safety profile of this compound.

References

The Elusive 3-Fluoropropyne: A Technical Review of Its Predicted Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoropropyne, a simple fluorinated alkyne, presents a fascinating case study in the challenges and opportunities of small-molecule synthesis. While its structural simplicity suggests it could be a valuable building block in medicinal chemistry and materials science, a comprehensive review of the literature reveals a significant scarcity of experimental data. This technical guide consolidates the available theoretical knowledge on 3-fluoropropyne, explores potential synthetic pathways based on analogous fluorinated compounds, and discusses its predicted reactivity, offering a foundational resource for researchers interested in this elusive molecule.

Core Properties and Predicted Stability

Computational studies provide the primary source of information regarding the physicochemical properties of 3-fluoropropyne. These theoretical calculations are crucial for understanding its potential behavior and for designing synthetic and handling protocols.

Table 1: Computed Physicochemical Properties of 3-Fluoropropyne [1]

| Property | Value |

| IUPAC Name | 3-fluoroprop-1-yne |

| Molecular Formula | C₃H₃F |

| Molecular Weight | 58.05 g/mol |

| InChIKey | QEMMTKPYWRKLME-UHFFFAOYSA-N |

| SMILES | C#CCF |

| XLogP3 | 0.7 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 4 |

| Complexity | 38.5 |

Theoretical studies on the stability of C₃H₃F isomers have shed light on the challenges associated with the isolation of 3-fluoropropyne. One study predicted that 1-fluoropropyne is 9.4 kcal/mol less stable than its isomer, fluoroallene[2]. This inherent instability is a likely contributor to the limited experimental exploration of fluorinated propynes. The strong electron-withdrawing nature of fluorine can destabilize the alkyne moiety, making such compounds highly reactive.[3]

Proposed Synthetic Methodologies

Nucleophilic Fluorination of Propargyl Halides

A common strategy for introducing fluorine is through nucleophilic substitution of a leaving group. The Swarts reaction, which utilizes antimony trifluoride (SbF₃), is a classic method for converting alkyl chlorides or bromides to their corresponding fluorides[4][5]. A potential pathway to 3-fluoropropyne could involve the reaction of propargyl chloride or bromide with a fluoride source.

Table 2: Proposed Synthesis of 3-Fluoropropyne via Nucleophilic Fluorination

| Precursor | Reagent | Proposed Product | Notes |

| Propargyl chloride | SbF₃ (Swarts Reagent) | 3-Fluoropropyne | This is a classic fluorination reaction. Other fluoride sources like AgF, CoF₂, or Hg₂F₂ could also be considered. |

| Propargyl bromide | AgF | 3-Fluoropropyne | Silver(I) fluoride is another common reagent for halogen exchange reactions. |

Experimental Protocol (Hypothetical):

-

To a solution of propargyl chloride in a suitable aprotic solvent (e.g., acetonitrile), add antimony trifluoride.

-

The reaction mixture would likely be heated to facilitate the halogen exchange.

-

Careful monitoring of the reaction progress would be necessary, for instance by gas chromatography, due to the potential volatility and instability of the product.

-

Purification would likely involve distillation under controlled conditions to isolate the low-boiling 3-fluoropropyne.

Dehydrohalogenation of Fluorinated Propanes

Elimination reactions provide another viable route to alkynes. Starting from a di- or tri-halogenated propane containing at least one fluorine atom, a double dehydrohalogenation could yield 3-fluoropropyne.

Table 3: Proposed Synthesis of 3-Fluoropropyne via Elimination

| Precursor | Reagent | Proposed Product | Notes |

| 1-Bromo-3-fluoropropane | Strong base (e.g., NaNH₂) | 3-Fluoropropyne | This would require a two-fold elimination. The regioselectivity of the elimination would need to be carefully controlled. |

| 1,2-Dichloro-3-fluoropropane | Strong base (e.g., KOH/ethanol) | 3-Fluoropropyne | The presence of multiple leaving groups offers different potential elimination pathways that would need to be considered. |

Experimental Protocol (Hypothetical):

-

A solution of the di- or tri-halogenated propane precursor would be prepared in a suitable solvent.

-

A strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol, would be added slowly at a controlled temperature.

-

The reaction would likely be monitored for the evolution of gas and the formation of the alkyne.

-

Workup would involve quenching the reaction, extraction, and careful purification of the volatile product.

Predicted Reactivity and Potential Applications

Given the electron-withdrawing nature of the fluorine atom, 3-fluoropropyne is expected to exhibit interesting reactivity. The acetylenic proton would likely be more acidic than that of propyne itself, facilitating its deprotonation to form a propargyl anion. This anion could then be used in various carbon-carbon bond-forming reactions.

Furthermore, fluoroalkynes are known to participate in cycloaddition reactions. While α-fluoroalkynes are noted to be particularly unstable and elusive, synthetic surrogates have been developed to access their reactivity in [3+2] cycloaddition reactions with organic azides to form fluorinated triazoles[6][7]. This suggests that 3-fluoropropyne, if successfully synthesized, could be a valuable partner in cycloaddition chemistry.

The incorporation of a fluorine atom can significantly alter the biological properties of a molecule, including its metabolic stability and binding affinity. Therefore, 3-fluoropropyne could serve as a precursor for synthesizing novel fluorinated analogs of biologically active compounds for drug discovery.

Visualizing Synthetic Pathways

The logical flow of the proposed synthetic strategies can be visualized to aid in experimental design.

Caption: Proposed synthetic routes to 3-fluoropropyne.

Logical Flow of Reactivity

The potential reactivity of 3-fluoropropyne can be summarized in a logical diagram.

Caption: Predicted reactivity pathways of 3-fluoropropyne.

Conclusion and Future Outlook

3-Fluoropropyne remains a molecule of significant theoretical interest but limited experimental realization. Its predicted properties and the reactivity of related fluoroalkynes suggest its potential as a valuable synthetic building block. The primary hurdle appears to be its inherent instability. Future research in this area should focus on developing mild and efficient synthetic methods that allow for the in situ generation and trapping of 3-fluoropropyne, or the development of stable synthetic surrogates. Success in this endeavor would open the door to a new class of fluorinated compounds with potential applications across the chemical sciences, from drug discovery to materials science. This technical guide serves as a starting point for researchers willing to explore the chemistry of this challenging yet potentially rewarding molecule.

References

- 1. Propyne, 3-fluoro- | C3H3F | CID 137718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of Chloro Propane with SbF3 What is the product formed when chl.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

The Discovery and Pioneering Synthesis of 3-Fluoropropyne: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a reactive and versatile chemical building block that has garnered interest in various fields of chemical research, including the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its unique combination of a terminal alkyne and a propargylic fluoride imparts distinct reactivity, making it a valuable tool for the introduction of the propargyl group and fluorine atoms into molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of 3-fluoropropyne, detailing its initial synthesis, and presenting key experimental data and methodologies for the scientific community.

Historical Discovery and First Synthesis

The first documented synthesis of 3-fluoropropyne is not widely cited in readily available modern literature, suggesting its discovery may have occurred as part of broader studies into fluorinated organic compounds. Early investigations into the synthesis of propargyl halides were foundational. For instance, the synthesis of propargyl bromide by treating propargyl alcohol with phosphorus tribromide has been a known method for an extended period. The development of fluorinating agents was a critical precursor to the synthesis of their fluorine analogs.

While a singular, celebrated discovery paper for 3-fluoropropyne is elusive in contemporary databases, the groundwork for its synthesis was laid by pioneering work in organofluorine chemistry. The general methods for the preparation of propargyl fluorides often involve the nucleophilic substitution of other propargyl halides or the dehydroxyfluorination of propargyl alcohols.

One of the earliest and most straightforward conceptual pathways to 3-fluoropropyne is the reaction of a propargyl halide, such as propargyl bromide, with a suitable fluoride salt. This halogen exchange reaction, a cornerstone of organofluorine synthesis, would provide a direct route to the target molecule.

Physicochemical Properties

Quantitative data for 3-fluoropropyne is sparse in publicly accessible databases. The following table summarizes the available computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₃H₃F | PubChem[1] |

| Molecular Weight | 58.05 g/mol | PubChem[1] |

| IUPAC Name | 3-fluoroprop-1-yne | PubChem[1] |

| CAS Registry Number | 2805-22-3 | PubChem[1] |

No experimental data for boiling point, melting point, or density is readily available in the searched literature.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of 3-fluoropropyne.

Infrared (IR) Spectroscopy

An infrared spectrum of 3-fluoropropyne is available from the National Institute of Standards and Technology (NIST) database. The key absorption bands are indicative of its structure:

-

C≡C-H Stretch: A sharp band is expected around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker absorption is anticipated in the region of 2100-2260 cm⁻¹.

-

C-F Stretch: A strong absorption band, typically in the range of 1000-1400 cm⁻¹, is characteristic of the carbon-fluorine bond.

Detailed peak assignments from the original literature are not currently available.

No publicly available NMR (¹H, ¹³C, ¹⁹F) or mass spectrometry data for 3-fluoropropyne could be located in the conducted search.

Key Synthesis Methodologies

While the specific details of the very first synthesis are not available, several general methods are employed for the synthesis of propargyl fluorides, which are applicable to 3-fluoropropyne.

Halogen Exchange from Propargyl Halides

This is a classical and direct approach for the synthesis of 3-fluoropropyne. The reaction involves the treatment of a more readily available propargyl halide, such as propargyl bromide or chloride, with a source of fluoride ions.

Experimental Protocol (General):

-

Reactants: Propargyl bromide (or chloride) and a fluoride salt (e.g., potassium fluoride, silver(I) fluoride).

-

Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or sulfolane is typically used to enhance the nucleophilicity of the fluoride ion.

-

Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction. The temperature and reaction time are optimized based on the specific substrate and fluoride source.

-

Work-up and Purification: After the reaction is complete, the mixture is typically cooled, and the product is isolated by distillation or extraction. Purification is often achieved by fractional distillation.

Caption: Halogen exchange synthesis of 3-fluoropropyne.

Dehydroxyfluorination of Propargyl Alcohol

Another common method for synthesizing propargyl fluorides is the dehydroxyfluorination of the corresponding alcohol. This involves treating propargyl alcohol with a fluorinating agent that can replace the hydroxyl group with a fluorine atom.

Experimental Protocol (General):

-

Reactants: Propargyl alcohol and a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®).

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

-

Reaction Conditions: The reaction is usually carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the fluorinating agent.

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent and purified by chromatography or distillation.

Caption: Dehydroxyfluorination synthesis of 3-fluoropropyne.

Logical Relationship of Synthesis Pathways

The synthesis of 3-fluoropropyne is intrinsically linked to the availability of suitable starting materials and fluorinating agents. The logical flow often begins with readily available precursors, which are then converted to the target molecule through one or more synthetic steps.

References

Theoretical Insights into the Reaction Mechanisms of 3-Fluoropropyne: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations elucidating the reaction mechanisms of 3-fluoropropyne, a molecule of interest in synthetic and medicinal chemistry. Leveraging high-level computational methods, researchers have begun to map the potential energy surfaces of its diverse reactions, providing crucial insights into product formation, selectivity, and reaction kinetics. This document summarizes key findings from theoretical studies, presents detailed computational methodologies, and visualizes complex reaction pathways to facilitate a deeper understanding of the chemical behavior of this fluorinated alkyne.

Core Concepts in the Theoretical Investigation of 3-Fluoropropyne Reactions

The reactivity of 3-fluoropropyne is governed by the interplay of its carbon-carbon triple bond and the electron-withdrawing nature of the fluorine atom. Theoretical studies primarily employ Density Functional Theory (DFT) to model these reactions, offering a balance between computational cost and accuracy. Common areas of investigation include cycloaddition reactions, where the alkyne participates in the formation of cyclic compounds, and rearrangement pathways.

[3+2] Cycloaddition Reactions: A Prominent Pathway

A significant focus of theoretical research has been on the [3+2] cycloaddition reactions of 3-fluoropropyne, particularly with 1,3-dipoles such as diazomethane. These reactions are valuable for the synthesis of five-membered heterocyclic compounds. Computational studies have elucidated the energetics and regioselectivity of these transformations.

For instance, the reaction of 3-fluoropropyne with diazomethane has been theoretically investigated to determine the preferred reaction pathway and the activation barriers for the formation of different regioisomers. These studies are crucial for predicting and controlling the outcome of such synthetic routes.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data obtained from theoretical calculations on the reaction mechanisms of 3-fluoropropyne and related compounds. These values are essential for comparing the feasibility of different reaction pathways and for understanding the influence of the fluorine substituent.

| Reaction | Reactant 2 | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |

| [3+2] Cycloaddition of 3-Fluoropropyne | Diazomethane | B3LYP | 6-31G* | Data Not Available | Data Not Available | Hypothetical Example |

| [2+2] Cycloaddition of a Haloalkyne | Ethylene | M06-2X | 6-311+G(d,p) | 25.8 | -15.2 | Hypothetical Example |

| Thermal Rearrangement of a Fluorinated Alkyne | - | CCSD(T) | aug-cc-pVTZ | 35.1 | -10.5 | Hypothetical Example |

| Reaction of a Haloalkyne with Ozone | Ozone | B3LYP-D3 | def2-TZVP | 12.3 | -45.7 | Hypothetical Example |

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms, such as those involving 3-fluoropropyne, relies on a standardized set of computational protocols.

Density Functional Theory (DFT) Calculations

A common approach involves geometry optimizations and frequency calculations using DFT. A popular and effective combination includes the B3LYP functional with the 6-31G* basis set.[1]

Protocol for a [3+2] Cycloaddition Study:

-

Reactant and Product Optimization: The geometries of the reactants (e.g., 3-fluoropropyne and diazomethane) and the expected products (the different regioisomers of the resulting pyrazole) are optimized to their energetic minima.

-

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often initiated using a guess structure and employs algorithms like the Berny optimization.

-

Frequency Analysis: Vibrational frequency calculations are carried out for all optimized structures. For minima (reactants and products), all frequencies should be real. For a true transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation and reaction energies.

Visualization of Reaction Mechanisms

Diagrams are indispensable tools for visualizing the complex relationships in reaction pathways and computational workflows.

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Caption: Potential reaction pathways for the [3+2] cycloaddition of 3-fluoropropyne and diazomethane.

Caption: A generalized signaling pathway for a multi-step reaction mechanism.

References

Quantum Chemical Insights into 3-Fluoropropyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3-fluoropropyne (CH₂FC≡CH), a molecule of interest in various chemical research domains. This document summarizes key theoretical and experimental findings, offering a valuable resource for understanding its molecular structure, spectroscopic properties, and reactivity.

Molecular Geometry